molecular formula C13H14N2O4 B14409832 2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one CAS No. 83395-46-4

2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one

Cat. No.: B14409832
CAS No.: 83395-46-4
M. Wt: 262.26 g/mol
InChI Key: OMKHYSWUWNAZJF-UHFFFAOYSA-N
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Description

2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one is a heterocyclic compound that belongs to the class of oxadiazinanones. These compounds are characterized by a six-membered ring containing oxygen and nitrogen atoms. The unique structure of this compound makes it an interesting subject for scientific research due to its potential bioactivity and versatility in synthetic chemistry.

Preparation Methods

The synthesis of 2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one typically involves the [3 + 3] cycloaddition of in situ generated azaoxyallyl cations with nitrones. This reaction is carried out in the presence of sodium carbonate (Na₂CO₃) as a base. The azaoxyallyl cations are generated from α-halohydroxamates, which then react with nitrones to form the desired oxadiazinanone derivatives. The reaction proceeds under mild conditions and yields the target compound in good to excellent yields (56-99%) .

Chemical Reactions Analysis

2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazinanone derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazinanone derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄).

Scientific Research Applications

2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one involves its interaction with molecular targets in biological systems. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and its conformational flexibility play a crucial role in its bioactivity .

Comparison with Similar Compounds

2,4-Diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one can be compared with other oxadiazinanone derivatives, such as:

Properties

CAS No.

83395-46-4

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2,4-diacetyl-3-phenyl-1,2,4-oxadiazinan-5-one

InChI

InChI=1S/C13H14N2O4/c1-9(16)14-12(18)8-19-15(10(2)17)13(14)11-6-4-3-5-7-11/h3-7,13H,8H2,1-2H3

InChI Key

OMKHYSWUWNAZJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(N(OCC1=O)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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